4-(1-Piperazinyl)-2-butenoic acid
Description
4-(1-Piperazinyl)-2-butenoic acid is a piperazine derivative featuring a conjugated butenoic acid moiety. Its structure combines a piperazine ring—a six-membered heterocycle with two nitrogen atoms—with a four-carbon α,β-unsaturated carboxylic acid. This compound is of interest in medicinal chemistry due to the piperazine group's prevalence in bioactive molecules and the carboxylic acid's role in hydrogen bonding and solubility.
Properties
CAS No. |
1251504-25-2 |
|---|---|
Molecular Formula |
C8H14N2O2 |
Molecular Weight |
170.212 |
IUPAC Name |
4-piperazin-1-ylbut-2-enoic acid |
InChI |
InChI=1S/C8H14N2O2/c11-8(12)2-1-5-10-6-3-9-4-7-10/h1-2,9H,3-7H2,(H,11,12) |
InChI Key |
ZJEOAWNNMCRYHQ-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1)CC=CC(=O)O |
Synonyms |
4-(1-Piperazinyl)-2-butenoic acid |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below summarizes key structural features and applications of 4-(1-piperazinyl)-2-butenoic acid and related compounds:
Physicochemical Properties
- Solubility: Piperazine-containing carboxylic acids (e.g., this compound) generally exhibit moderate water solubility due to ionizable groups. Esters (e.g., ) are more lipophilic, favoring membrane permeability .
- Molecular Weight : The target compound (MW ≈ 198) is smaller than Brexpiprazole intermediates (MW ≈ 298) or ciprofloxacin (MW ≈ 367), impacting pharmacokinetics .
- Stability: The α,β-unsaturated bond in this compound may render it susceptible to nucleophilic attack or oxidation, unlike saturated analogs (e.g., levocetirizine) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
